molecular formula C10H17BrN2O5 B13389687 N-alpha-Boc-Nbeta-bromoacetyl-L-2,3-diaminopropionic acid

N-alpha-Boc-Nbeta-bromoacetyl-L-2,3-diaminopropionic acid

Cat. No.: B13389687
M. Wt: 325.16 g/mol
InChI Key: CBCUCJIZACLGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-alpha-Boc-Nbeta-bromoacetyl-L-2,3-diaminopropionic acid is a synthetic derivative of L-2,3-diaminopropionic acid (L-Dap), a non-proteinogenic amino acid. This compound features two protective groups:

  • N-alpha-Boc (tert-butyloxycarbonyl): A base-labile protecting group commonly used in peptide synthesis to shield the α-amino group during coupling reactions .
  • Nbeta-bromoacetyl: A reactive moiety introduced at the β-amino position. The bromoacetyl group is electrophilic, enabling selective conjugation with nucleophiles (e.g., thiols) in bioconjugation or drug design .

Structurally, the molecule combines stability (via Boc) with reactivity (via bromoacetyl), making it valuable in medicinal chemistry and peptide engineering.

Properties

Molecular Formula

C10H17BrN2O5

Molecular Weight

325.16 g/mol

IUPAC Name

3-[(2-bromoacetyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C10H17BrN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)5-12-7(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)

InChI Key

CBCUCJIZACLGGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)CBr)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis generally begins with L-2,3-diaminopropionic acid , a naturally occurring amino acid, which is selectively protected at the amino groups and subsequently functionalized at the beta-position with a bromoacetyl group.

Boc Protection of the Alpha-Amino Group

The initial step involves protecting the alpha-amino group with a Boc (tert-butoxycarbonyl) group to prevent undesired reactions during subsequent steps.

Typical Conditions:

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), a base such as triethylamine.
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran.
  • Temperature: 0°C to room temperature.
  • Reaction Time: 2–4 hours.

Reaction Scheme:

L-2,3-diaminopropionic acid + Boc2O → N-alpha-Boc-L-2,3-diaminopropionic acid

Data Table 1: Boc Protection Conditions

Reagent Solvent Temperature Reaction Time Yield (%)
Boc2O (1.2 eq) Dichloromethane (DCM) 0°C to RT 2–4 hours 85–90
Base: TEA (2 eq)

Beta-Position Functionalization with Bromoacetyl Group

The key step involves introducing the bromoacetyl group at the beta position of the protected amino acid. This is achieved via acylation with bromoacetyl chloride or bromoacetyl anhydride.

Method 1: Using Bromoacetyl Chloride

  • Reagents: Bromoacetyl chloride, a base such as triethylamine.
  • Solvent: Anhydrous dichloromethane.
  • Conditions: -10°C to 0°C to control reactivity and minimize side reactions.
  • Reaction Time: 1–2 hours.

Reaction Scheme:

N-alpha-Boc-L-2,3-diaminopropionic acid + Bromoacetyl chloride → N-alpha-Boc-N-beta-bromoacetyl-L-2,3-diaminopropionic acid

Data Table 2: Bromoacetylation Conditions

Reagent Solvent Temperature Reaction Time Yield (%)
Bromoacetyl chloride (1.2 eq) DCM -10°C to 0°C 1–2 hours 80–85
Base: TEA (2 eq)

Purification and Characterization

Post-reaction, the product is purified via column chromatography, typically using silica gel with suitable solvent systems (e.g., ethyl acetate/hexanes). Characterization involves NMR, MS, and IR spectroscopy to confirm structure and purity.

Alternative Synthesis via Intermediate Formation

Synthesis of Boc-Activated Oxazolidinone Intermediate

This approach involves forming a protected oxazolidinone intermediate (similar to compound 7 in patent CN1865228A), which can then be selectively functionalized.

Key Steps:

  • Condensation of N-Boc-L-aspartic acid with paraformaldehyde under acidic catalysis to form Nα-Boc-5-oxazolidinone.
  • Reaction with ethyl chloroformate at low temperatures (-10°C to -20°C) to generate reactive intermediates.
  • Subsequent reaction with NaN3 to form azido derivatives, which undergo Curtius rearrangement to produce isocyanates.
  • These intermediates can then be reacted with benzyl alcohol to form protected amino derivatives.

Final Deprotection and Ring Opening

Hydrolysis under alkaline conditions cleaves the oxazolidinone, yielding the desired N-alpha-Boc-N-beta-bromoacetyl-L-2,3-diaminopropionic acid.

Advantages:

  • Higher selectivity.
  • Potentially higher yields.
  • Cost-effective due to fewer expensive reagents.

Research Data and Optimization

Parameter Observation Reference/Source
Yield of Boc protection 85–90%
Bromoacetylation yield 80–85% ,
Reaction temperature control Critical for selectivity ,
Use of intermediates Improves yield and reduces cost

Notes on Method Selection

  • Cost and Efficiency: Direct acylation with bromoacetyl chloride is straightforward, cost-effective, and suitable for scale-up.
  • Selectivity: Protection of amino groups with Boc ensures selective functionalization at the beta position.
  • Purity: Proper purification techniques, including chromatography and recrystallization, are essential for high-purity products suitable for peptide synthesis.

Summary of Preparation Methods

Method Type Key Reagents Main Advantages Limitations
Direct acylation Boc2O, Bromoacetyl chloride Simple, high yield, cost-effective Requires strict temperature control
Intermediate-based synthesis Formaldehyde, ethyl chloroformate, azide reagents Higher selectivity, potentially higher yield More complex, longer process

Chemical Reactions Analysis

Thiol-Ether Bioconjugation

The bromoacetyl group undergoes nucleophilic substitution with thiol-containing molecules (e.g., cysteine residues, glutathione) to form stable thioether bonds. This reaction occurs under mild alkaline conditions (pH 7.5–8.5) and is critical for creating targeted drug conjugates .

Example Reaction:

Bromoacetyl-Dap+HS-RDap-S-R+HBr\text{Bromoacetyl-Dap} + \text{HS-R} \rightarrow \text{Dap-S-R} + \text{HBr}

Applications:

  • Site-specific antibody-drug conjugate synthesis .

  • Immobilization of peptides on gold nanoparticles via cysteine linkages .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to expose the α-amino group for peptide chain elongation.

Conditions:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v, 30 min) .

  • Yields >95% deprotection efficiency .

Post-Deprotection Utility:

  • Enables sequential solid-phase peptide synthesis (SPPS) using Fmoc or other protecting strategies .

Peptide Bond Formation

The carboxylic acid group participates in standard carbodiimide-mediated couplings (e.g., HCTU, HATU) for peptide synthesis.

Typical Protocol:

  • Activation with HCTU (1.1 eq) and collidine (2 eq) in DMF .

  • Coupling efficiency: >98% for non-sterically hindered amines .

Structural Impact:

  • Enables incorporation of functionalized Dap residues into peptide backbones for enhanced bioactivity .

Nucleophilic Substitution at Bromoacetyl Group

Beyond thiols, the bromoacetyl group reacts with amines under controlled conditions, though with lower efficiency compared to thiols.

Example Reaction:

Bromoacetyl-Dap+H2N-RDap-NH-R+HBr\text{Bromoacetyl-Dap} + \text{H}_2\text{N-R} \rightarrow \text{Dap-NH-R} + \text{HBr}

Applications:

  • Crosslinking with polyethylene glycol (PEG) amines for solubility enhancement .

Enzymatic Modifications

While not directly studied for this compound, biosynthetic pathways of L-2,3-diaminopropionic acid (L-Dap) suggest potential enzymatic interactions. SbnA/SbnB enzymes in Staphylococcus aureus catalyze L-Dap formation, hinting at possible metabolic processing of its derivatives .

Stability and Side Reactions

  • Bromoacetyl Hydrolysis: Prolonged exposure to aqueous basic conditions (>pH 9) leads to hydrolysis, forming a hydroxylacetyl derivative .

  • Racemization Risk: Minimal (<1%) during standard couplings due to steric protection by the Boc group .

This compound’s dual functionality (Boc-protected amine and bromoacetyl group) makes it a versatile tool in synthetic chemistry, enabling precise modifications in peptide engineering and biotherapeutics. Future research directions could explore its use in enzyme-responsive prodrug systems or metal-chelating materials.

Scientific Research Applications

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.

    Biochemical Research: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetamido group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecule, resulting in various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Protective Groups Molecular Weight (g/mol) Key Properties Applications
N-alpha-Boc-Nbeta-bromoacetyl-L-Dap α-Boc, β-bromoacetyl ~342 (estimated*) Reactive β-position for conjugation; acid-stable α-protection. Bioconjugation, covalent inhibitor synthesis.
N-alpha-Boc-Nbeta-allyloxycarbonyl-L-Dap α-Boc, β-Alloc 288.3 β-Alloc is removed via palladium catalysis; orthogonal to Boc. Orthogonal protection in solid-phase peptide synthesis (SPPS) .
Fmoc-L-Dap(Aloc)-OH α-Fmoc, β-Alloc 410.43 Base-labile α-Fmoc; β-Alloc for selective deprotection. SPPS, glycopeptide synthesis .
Fmoc-Dap(Boc)-OH α-Fmoc, β-Boc 426.46 Base-stable β-Boc; Fmoc removed under mild basic conditions. Peptide backbone modifications, foldamer design .
N(Alpha)-Boc-L-2,3-Diaminopropionic Acid α-Boc, β-free 204.22 Free β-amino group for further functionalization. Intermediate in peptide synthesis .

*Estimated based on Boc-L-Dap (204.22 g/mol ) + bromoacetyl group (C₂H₂BrO, ~136.9 g/mol).

Key Observations:
  • Reactivity : The bromoacetyl derivative is unique in its ability to form covalent bonds, unlike Alloc- or Boc-protected analogs, which are inert under standard SPPS conditions .
  • Orthogonal Protection : Alloc and Fmoc groups allow sequential deprotection, while bromoacetyl enables post-synthesis modifications (e.g., crosslinking) .
  • Stability : Boc provides acid stability, making it compatible with Fmoc-based SPPS workflows .
N-alpha-Boc-Nbeta-bromoacetyl-L-Dap
  • Bioconjugation : Bromoacetyl reacts with cysteine residues in proteins, enabling site-specific antibody-drug conjugate (ADC) synthesis .
  • Covalent Inhibitors : Used to design irreversible kinase inhibitors by targeting catalytic cysteine residues .
N-alpha-Boc-Nbeta-allyloxycarbonyl-L-Dap
  • SPPS Compatibility : Demonstrated in the synthesis of staphyloferrin B analogs, where Alloc deprotection occurs without disturbing Boc .
Fmoc-L-Dap(Aloc)-OH
  • Glycopeptide Synthesis : Used to introduce sugar moieties at the β-position via Alloc deprotection and subsequent glycosylation .

Biological Activity

N-alpha-Boc-Nbeta-bromoacetyl-L-2,3-diaminopropionic acid (Boc-Dap) is an important compound in biochemical research, particularly in the fields of peptide synthesis, drug development, and bioconjugation. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C8_8H16_{16}N2_2O4_4
  • Molecular Weight : 204.22 g/mol
  • CAS Number : 73259-81-1

The structure of Boc-Dap features a bromoacetyl group that enhances its reactivity, making it a valuable building block in peptide synthesis. The compound is characterized by its ability to participate in various biochemical reactions, particularly in the formation of peptide bonds.

Biological Applications

1. Peptide Synthesis
Boc-Dap is widely utilized in solid-phase peptide synthesis (SPPS). Its bromoacetyl moiety allows for the formation of complex peptide chains with high purity. This property is crucial for creating bioactive peptides that can interact with specific biological targets .

2. Drug Development
The compound plays a significant role in developing novel pharmaceuticals. It has been shown to enhance the therapeutic efficacy of peptide-based drugs by targeting specific biological pathways . For instance, derivatives of Boc-Dap have been proposed as potent inhibitors of advanced glycation end-products (AGEs), which are implicated in diabetes and neurodegenerative diseases .

3. Bioconjugation
The bromoacetyl group facilitates efficient bioconjugation, allowing for the attachment of peptides to various biomolecules. This characteristic is essential for developing targeted drug delivery systems that can improve the efficacy and reduce side effects of therapeutic agents .

Antimicrobial Activity

Boc-Dap derivatives have demonstrated antimicrobial properties. For example, N-(3-bromoacetyl)-L-2,3-diaminopropanoic acid-peptide conjugates exhibited significant activity against various bacterial strains, suggesting potential applications in treating infections .

Neuroprotective Effects

Research indicates that Boc-Dap derivatives may exhibit neuroprotective effects. Studies have shown that these compounds can modulate pathways involved in oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Peptide SynthesisKey building block for complex peptide chains
Drug DevelopmentEnhances efficacy of peptide-based drugs
BioconjugationFacilitates attachment to biomolecules for targeted delivery
AntimicrobialExhibits significant activity against bacterial strains
NeuroprotectiveModulates oxidative stress and inflammation pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-alpha-Boc-Nbeta-bromoacetyl-L-2,3-diaminopropionic acid, and how can purity be ensured?

  • Methodology : The compound is synthesized via sequential protection of the amino groups. First, the α-amine is Boc-protected, followed by bromoacetylation of the β-amine. Coupling reagents like EDC/NHS (used in peptide chemistry) are critical for selective acylation . Purification typically involves reverse-phase HPLC or column chromatography, with characterization via 1^1H/13^13C NMR and mass spectrometry to confirm regioselectivity and absence of side products .

Q. How does the bromoacetyl group influence reactivity in peptide conjugation studies?

  • Methodology : The bromoacetyl group acts as an electrophilic warhead, enabling thiol-specific conjugation (e.g., with cysteine residues in proteins or peptides). Reaction conditions (pH 7–8, reducing agents like TCEP to prevent disulfide formation) must be optimized to ensure specificity. Kinetic studies using UV-Vis or MALDI-TOF can monitor conjugation efficiency .

Q. What are the stability considerations for storing this compound?

  • Methodology : The compound is hygroscopic and light-sensitive. Store desiccated at –20°C under inert gas. Decomposition is monitored via TLC or HPLC; bromoacetyl groups may hydrolyze in aqueous buffers, so fresh preparation is advised for biological assays .

Advanced Research Questions

Q. How can computational modeling optimize the regioselective protection of L-2,3-diaminopropionic acid derivatives?

  • Methodology : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states to identify optimal conditions (solvent, temperature) for Boc/bromoacetyl selectivity. ICReDD’s reaction path search methods integrate computational and experimental data to minimize trial-and-error approaches .

Q. What experimental design strategies (DoE) are effective for scaling up synthesis while minimizing impurities?

  • Methodology : Use factorial design to evaluate variables (reagent stoichiometry, reaction time, temperature). Response Surface Methodology (RSM) can model interactions between factors, reducing experiments by 40–60% while maximizing yield and purity. Statistical validation via ANOVA ensures robustness .

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial efficacy of peptide conjugates) be resolved?

  • Methodology : Variability may arise from differences in peptide sequence design or conjugation efficiency. Conduct side-by-side assays under standardized conditions (e.g., MIC assays against Gram-negative/positive strains). Use LC-MS to quantify conjugate integrity and correlate with activity .

Q. What mechanistic insights does this compound provide for enzyme inhibition studies (e.g., myosin light chain kinase)?

  • Methodology : The bromoacetyl group forms covalent bonds with active-site cysteine residues, enabling irreversible inhibition. Kinetic assays (e.g., fluorescence-based ATP hydrolysis) and X-ray crystallography of inhibitor-enzyme complexes elucidate binding modes. Mutagenesis (Cys-to-Ala) confirms target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.